10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine
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Overview
Description
10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine is a complex organic compound known for its unique chemical structure and properties. This compound features a phenothiazine core, which is a tricyclic structure, substituted with a 4-chlorophenylsulfonyl group and a trifluoromethyl group. These substitutions impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable electrophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction, often using reagents like trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenothiazine core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine is largely dependent on its chemical structure. The phenothiazine core can interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, lacking the trifluoromethyl and sulfonyl groups.
Chlorpromazine: A phenothiazine derivative with a chlorine substituent.
Trifluoperazine: A phenothiazine derivative with a trifluoromethyl group.
Uniqueness
10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine is unique due to the combination of its trifluoromethyl and sulfonyl groups. These substitutions confer distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its biological activity and industrial utility .
Properties
Molecular Formula |
C19H11ClF3NO2S2 |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C19H11ClF3NO2S2/c20-13-6-8-14(9-7-13)28(25,26)24-15-3-1-2-4-17(15)27-18-10-5-12(11-16(18)24)19(21,22)23/h1-11H |
InChI Key |
SAIOGYNYSKZBPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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